SRH Substrate Affinity for LuxS: 28-Fold Km Difference Between Bacillus subtilis and Vibrio harveyi Orthologs
SRH exhibits a 28-fold higher apparent affinity for Bacillus subtilis LuxS (Kₘ = 0.0014 mM; 1.4 µM) compared to Vibrio harveyi LuxS (Kₘ = 0.039 mM; 39 µM), as determined from enzyme kinetics studies using Co²⁺-substituted recombinant enzyme. The corresponding turnover numbers (k_cat) also differ substantially: B. subtilis LuxS = 0.03 s⁻¹ versus V. harveyi LuxS = 0.4 s⁻¹, indicating that V. harveyi LuxS compensates for lower substrate affinity with higher catalytic turnover [1]. This species-dependent divergence in SRH processing has direct implications for assay design and inhibitor screening campaigns.
| Evidence Dimension | Michaelis constant (Kₘ) and turnover number (k_cat) for SRH |
|---|---|
| Target Compound Data | B. subtilis LuxS (Co²⁺-substituted): Kₘ = 0.0014 mM (1.4 µM); k_cat = 0.03 s⁻¹ |
| Comparator Or Baseline | V. harveyi LuxS: Kₘ = 0.039 mM (39 µM); k_cat = 0.4 s⁻¹ |
| Quantified Difference | 28-fold lower Kₘ for B. subtilis LuxS (higher affinity); 13.3-fold higher k_cat for V. harveyi LuxS |
| Conditions | Co²⁺-substituted recombinant LuxS; hanging drop vapor diffusion crystallization; structure determined at 1.8 Å resolution (C84A mutant for B. subtilis) |
Why This Matters
When sourcing SRH for LuxS enzymatic assays, researchers must account for the ~28-fold difference in substrate affinity between orthologs; B. subtilis LuxS is far more sensitive to SRH concentration, directly affecting assay linearity, detection limits, and inhibitor IC₅₀ determinations.
- [1] Rajan R, Zhu J, Hu X, Pei D, Bell CE. Crystal structure of S-ribosylhomocysteinase (LuxS) in complex with a catalytic 2-ketone intermediate. Biochemistry 44(10):3745-3753 (2005). BRENDA Literature Summary r=664096. View Source
